

# 2-Chloro-5,6-dimethylnicotinonitrile empirical formula C<sub>8</sub>H<sub>7</sub>ClN<sub>2</sub>

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## Compound of Interest

Compound Name: 2-Chloro-5,6-dimethylnicotinonitrile

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An In-Depth Technical Guide to **2-Chloro-5,6-dimethylnicotinonitrile**: A Core Scaffold for Modern Drug Discovery

**Abstract:** This technical guide provides a comprehensive overview of **2-Chloro-5,6-dimethylnicotinonitrile** (C<sub>8</sub>H<sub>7</sub>ClN<sub>2</sub>), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We delve into its fundamental chemical identity, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its reactivity profile. This document further outlines detailed protocols for its analytical characterization and quality control, ensuring its suitability for downstream applications. The guide culminates in a discussion of its strategic application in the synthesis of pharmacologically active agents, particularly kinase inhibitors, highlighting its value to researchers and drug development professionals. All methodologies are presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical utility.

## Core Identity and Strategic Importance

**2-Chloro-5,6-dimethylnicotinonitrile** is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. The strategic placement of its functional groups—a nucleophilically displaceable chlorine atom, a versatile nitrile group, and two methyl groups on the pyridine core—makes it a highly valuable scaffold. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, due to its ability to engage in

hydrogen bonding and its favorable pharmacokinetic properties. The chloro-substituent at the 2-position is particularly activated towards nucleophilic aromatic substitution (S<sub>N</sub>Ar), providing a reliable handle for molecular elaboration.

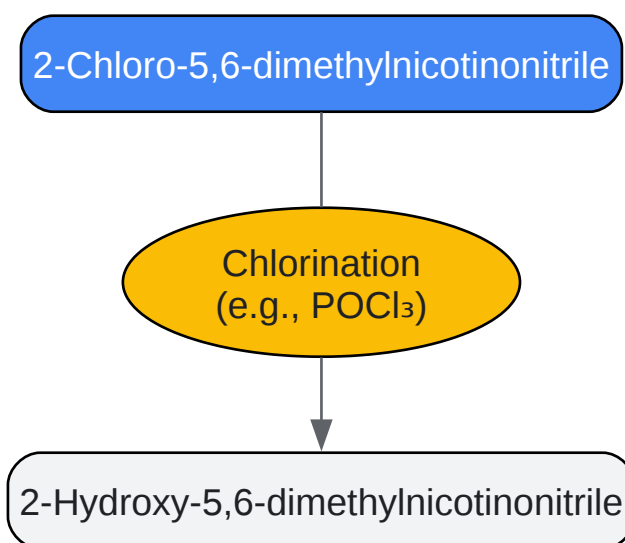
Identifier	Value	Source
IUPAC Name	2-chloro-5,6-dimethylpyridine-3-carbonitrile	N/A
Synonyms	2-Chloro-3-cyano-5,6-dimethylpyridine	[1]
CAS Number	65176-93-4	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub>	[1][2][3]
Molecular Weight	166.61 g/mol	[1][2][3]
Structure		N/A
InChI Key	BYVPJDZJIHOUHA-UHFFFAOYSA-N	[2]

## Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of **2-Chloro-5,6-dimethylnicotinonitrile** is not extensively published, a highly plausible and efficient route can be designed based on well-established transformations of pyridine scaffolds. The most logical approach involves the chlorination of the corresponding 2-hydroxypyridine precursor.

## Retrosynthetic Analysis

The key transformation is the conversion of a hydroxyl group to a chloro group, a standard procedure in heterocyclic chemistry. This points to 2-hydroxy-5,6-dimethylnicotinonitrile as the immediate precursor.



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Caption: Retrosynthesis of the target compound.

## Proposed Synthetic Protocol

This protocol is adapted from a reliable, published procedure for a similar transformation.<sup>[4]</sup> The underlying principle is the activation of the 2-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) by a strong chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>).

Reaction: 2-hydroxy-5,6-dimethylnicotinonitrile → **2-Chloro-5,6-dimethylnicotinonitrile**

Reagents & Equipment:

- 2-hydroxy-5,6-dimethylnicotinonitrile
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Round-bottom flask with reflux condenser and drying tube
- Heating mantle
- Ice-water bath
- Apparatus for distillation under reduced pressure

- Standard glassware for workup and filtration

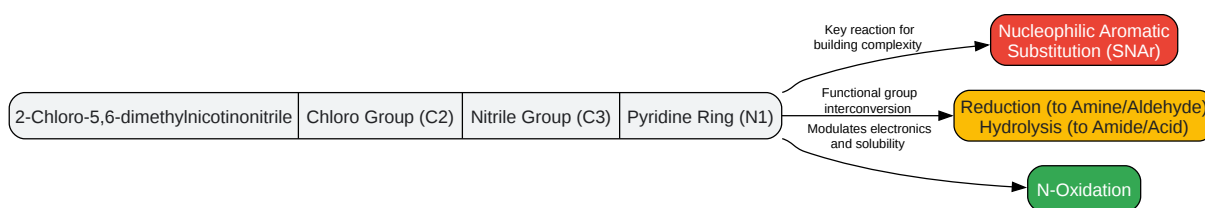
#### Step-by-Step Methodology:

- **Reaction Setup:** In a fume hood, charge a dry round-bottom flask with 2-hydroxy-5,6-dimethylnicotinonitrile and slowly add an excess of phosphorus oxychloride (approx. 5-10 molar equivalents).
- **Heating:** Equip the flask with a reflux condenser and heat the mixture gently in an oil bath to approximately 110-120°C. The reaction is typically exothermic and may begin to reflux vigorously.
  - **Causality:** Heating provides the necessary activation energy. The pyridone oxygen attacks the phosphorus atom of  $\text{POCl}_3$ , forming a phosphate ester intermediate. This transforms the hydroxyl group into a good leaving group.
- **Reflux:** Maintain the reflux for 2-3 hours until the reaction is complete (monitorable by TLC or LC-MS).
- **Removal of Excess Reagent:** Cool the reaction mixture to room temperature. Carefully distill the excess  $\text{POCl}_3$  under reduced pressure.
  - **Trustworthiness:** Removing the excess  $\text{POCl}_3$  is crucial before aqueous workup, as their reaction is highly exothermic and releases HCl gas.
- **Quenching:** Cool the dark, viscous residue in an ice bath. Very slowly and cautiously, pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care behind a safety shield.
- **Neutralization & Precipitation:** The acidic aqueous mixture is then carefully neutralized with a base (e.g., solid sodium carbonate or a concentrated NaOH solution) until the pH is ~7-8. The product should precipitate as a solid.
- **Isolation:** Collect the crude solid product by suction filtration and wash thoroughly with cold water.

- Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

## Reactivity and Synthetic Utility

The chemical behavior of **2-Chloro-5,6-dimethylnicotinonitrile** is dictated by its three primary functional groups, making it a versatile synthetic intermediate.



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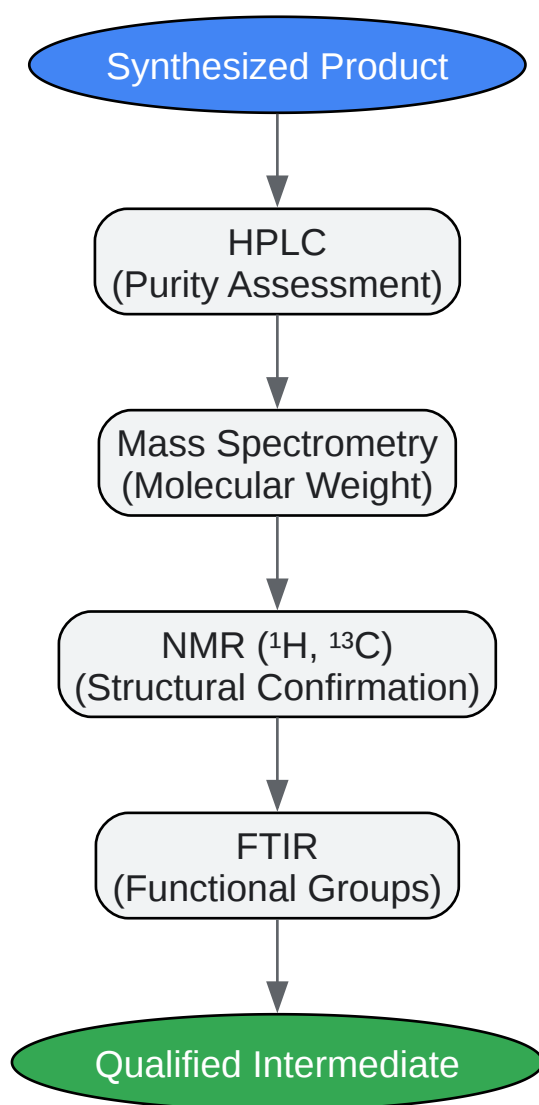
Caption: Key reactive sites of the molecule.

- The Chloro Group (Position 2): This is the most significant site for synthetic elaboration. The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitrile group. This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.
- The Nitrile Group (Position 3): The cyano group is a versatile functional handle. It can be:
  - Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
  - Reduced to a primary amine (e.g., using LiAlH<sub>4</sub> or catalytic hydrogenation), providing another point for diversification.
  - Reduced to an aldehyde using reagents like DIBAL-H.

- The Pyridine Nitrogen (Position 1): The lone pair of electrons on the ring nitrogen allows it to act as a base or nucleophile. It can be protonated, alkylated, or oxidized to an N-oxide, which can alter the electronic properties and reactivity of the entire ring system.[5]

## Analytical Characterization Workflow

Rigorous analytical control is paramount to ensure the identity, purity, and stability of any chemical intermediate used in drug development. A multi-technique approach is required for full characterization.



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Caption: Standard analytical workflow for characterization.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reverse-phase method is standard for molecules of this polarity.<sup>[6]</sup>

Protocol: Purity Determination by RP-HPLC

- System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: Prepare a gradient system.
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Acetonitrile
- Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Create working standards by dilution.
- Sample Preparation: Dissolve the synthesized sample in acetonitrile to a concentration of approximately 1 mg/mL.
- Analysis Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Detection: UV at 254 nm
  - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
- Data Processing: Purity is calculated using the area percent method from the resulting chromatogram. The retention time should match that of the reference standard.

## Spectroscopic Data

The combination of NMR, MS, and FTIR provides unambiguous structural confirmation.

Technique	Expected Observations
$^1\text{H}$ NMR	(400 MHz, $\text{CDCl}_3$ ): Expect three singlets. Aromatic proton ( $\sim 7.5$ - $8.0$ ppm), and two distinct methyl groups ( $\sim 2.4$ - $2.6$ ppm).
$^{13}\text{C}$ NMR	(100 MHz, $\text{CDCl}_3$ ): Expect 8 distinct signals corresponding to each carbon atom. Key signals: $\text{C}\equiv\text{N}$ ( $\sim 115$ ppm), aromatic carbons ( $120$ - $160$ ppm), and methyl carbons ( $\sim 15$ - $25$ ppm).
FTIR	(KBr pellet, $\text{cm}^{-1}$ ): Strong $\text{C}\equiv\text{N}$ stretch ( $\sim 2230$ $\text{cm}^{-1}$ ), $\text{C}=\text{C}$ and $\text{C}=\text{N}$ aromatic stretches ( $1500$ - $1600$ $\text{cm}^{-1}$ ), $\text{C}-\text{H}$ stretches ( $\sim 2900$ - $3000$ $\text{cm}^{-1}$ ), and $\text{C}-\text{Cl}$ stretch ( $700$ - $800$ $\text{cm}^{-1}$ ).
Mass Spec (EI)	Molecular ion ( $\text{M}^+$ ) peak at $m/z = 166$ . A characteristic $\text{M}+2$ isotope peak at $m/z = 168$ with $\sim 33\%$ the intensity of the $\text{M}^+$ peak, confirming the presence of one chlorine atom.

## Application in Kinase Inhibitor Synthesis

The 2-aminopyridine and 2-aminopyrimidine motifs are classic "hinge-binding" elements in a vast number of kinase inhibitors. **2-Chloro-5,6-dimethylnicotinonitrile** is an ideal starting material to construct these motifs. The chloro group can be displaced by a primary amine of a second building block in an  $\text{S}_{\text{N}}\text{Ar}$  reaction, directly forming the crucial 2-aminopyridine core.

A prominent example of a drug class built this way is the dual Src/Abl inhibitor Dasatinib and related compounds, which often feature a 2-aminopyrimidine core that interacts with the kinase hinge region.<sup>[7]</sup>





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Caption: Hypothetical pathway to a kinase inhibitor.

## Safety, Handling, and Storage

Proper handling of **2-Chloro-5,6-dimethylnicotinonitrile** is essential. The following information is based on data from structurally related compounds and general laboratory safety principles.<sup>[3][8][9]</sup>

Aspect	Guideline
GHS Hazards	Signal Word: Warning.[3] H302: Harmful if swallowed.[3] Likely to also be classified as causing skin/eye irritation and being harmful upon inhalation based on similar compounds.[9]
Personal Protective Equipment (PPE)	Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[8]
Handling	Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid	Ingestion: Rinse mouth and seek medical attention.[8] Skin Contact: Wash off immediately with plenty of soap and water.[8] Eye Contact: Rinse cautiously with water for several minutes.[8] Inhalation: Move person to fresh air.[8]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**2-Chloro-5,6-dimethylnicotinonitrile** represents a strategically important and highly versatile chemical building block. Its well-defined reactivity, particularly the activated 2-chloro position, allows for its efficient incorporation into complex molecular architectures relevant to drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to utilize this compound with confidence. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the value of core scaffolds like **2-Chloro-5,6-dimethylnicotinonitrile** in accelerating the discovery pipeline is undeniable.

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